

A Technical Guide to the Spectroscopic Characterization of 2,5-Dianilinoterephthalic Acid

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Compound of Interest

Compound Name: 2,5-Dianilinoterephthalic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and UV-Vis) for **2,5-dianilinoterephthalic acid**. Due to the limited availability of specific experimental spectra for this compound in public databases, this document focuses on the anticipated spectral characteristics based on its functional groups. Detailed experimental protocols for obtaining these spectra are also provided, along with a generalized workflow for the spectroscopic analysis of a solid organic compound.

Molecular Structure

2,5-Dianilinoterephthalic acid ($C_{20}H_{16}N_2O_4$) is an aromatic dicarboxylic acid containing two secondary amine linkages.^{[1][2]} Its structure consists of a central terephthalic acid core substituted with two aniline groups at the 2 and 5 positions.

Chemical Structure:

Spectroscopic Data

The following tables summarize the expected quantitative data for the NMR, IR, and UV-Vis spectroscopic analysis of **2,5-dianilinoterephthalic acid**. These values are based on the typical spectral ranges for the functional groups present in the molecule.

Table 1: Predicted ^1H and ^{13}C NMR Spectral Data

^1H NMR		^{13}C NMR	
Chemical Shift (ppm)	Assignment	Chemical Shift (ppm)	Assignment
~12.0 (broad singlet)	Carboxylic acid (-COOH)	~165 - 185	Carboxylic acid (-C=O)
~6.5 - 8.0 (multiplets)	Aromatic protons (C-H)	~110 - 160	Aromatic carbons (C-C, C-N)
~8.0 - 9.0 (singlet)	Amine (-NH-)		

Note: The exact chemical shifts can be influenced by the solvent, concentration, and temperature.[\[3\]](#)[\[4\]](#)

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
3300 - 2500	O-H stretch (Carboxylic acid)	Broad
~3300	N-H stretch (Secondary amine)	Medium
1710 - 1680	C=O stretch (Carboxylic acid)	Strong
1600 - 1450	C=C stretch (Aromatic ring)	Medium to Strong
1320 - 1000	C-O stretch	Medium
1350 - 1280	C-N stretch	Medium

Note: The solid-state spectrum may show band broadening and shifts compared to a solution spectrum.[\[4\]](#)[\[5\]](#)

Table 3: Predicted UV-Vis Absorption Maxima

Wavelength (λ_{max} , nm)	Electronic Transition
200 - 400	$\pi \rightarrow \pi^*$ (Aromatic system)
250 - 700	$n \rightarrow \pi^*$ (N- and O-containing chromophores)

Note: The absorption maxima and molar absorptivity are highly dependent on the solvent.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-20 mg of **2,5-dianilinoterephthalic acid** for ^1H NMR and 20-50 mg for ^{13}C NMR.[\[8\]](#)
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , as the compound is likely soluble in polar aprotic solvents).
 - Ensure complete dissolution by gentle vortexing or sonication.[\[8\]](#)
 - Transfer the solution to a clean 5 mm NMR tube.[\[8\]](#)
- Instrumentation:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[\[8\]](#)

- ^1H NMR: Acquire the proton spectrum using a standard pulse sequence.
- ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase and baseline correct the resulting spectra.
 - Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the residual solvent peak.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **2,5-dianilinoterephthalic acid** powder directly onto the ATR crystal.^[9]
- Instrumentation:
 - Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.^[9]
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.

- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

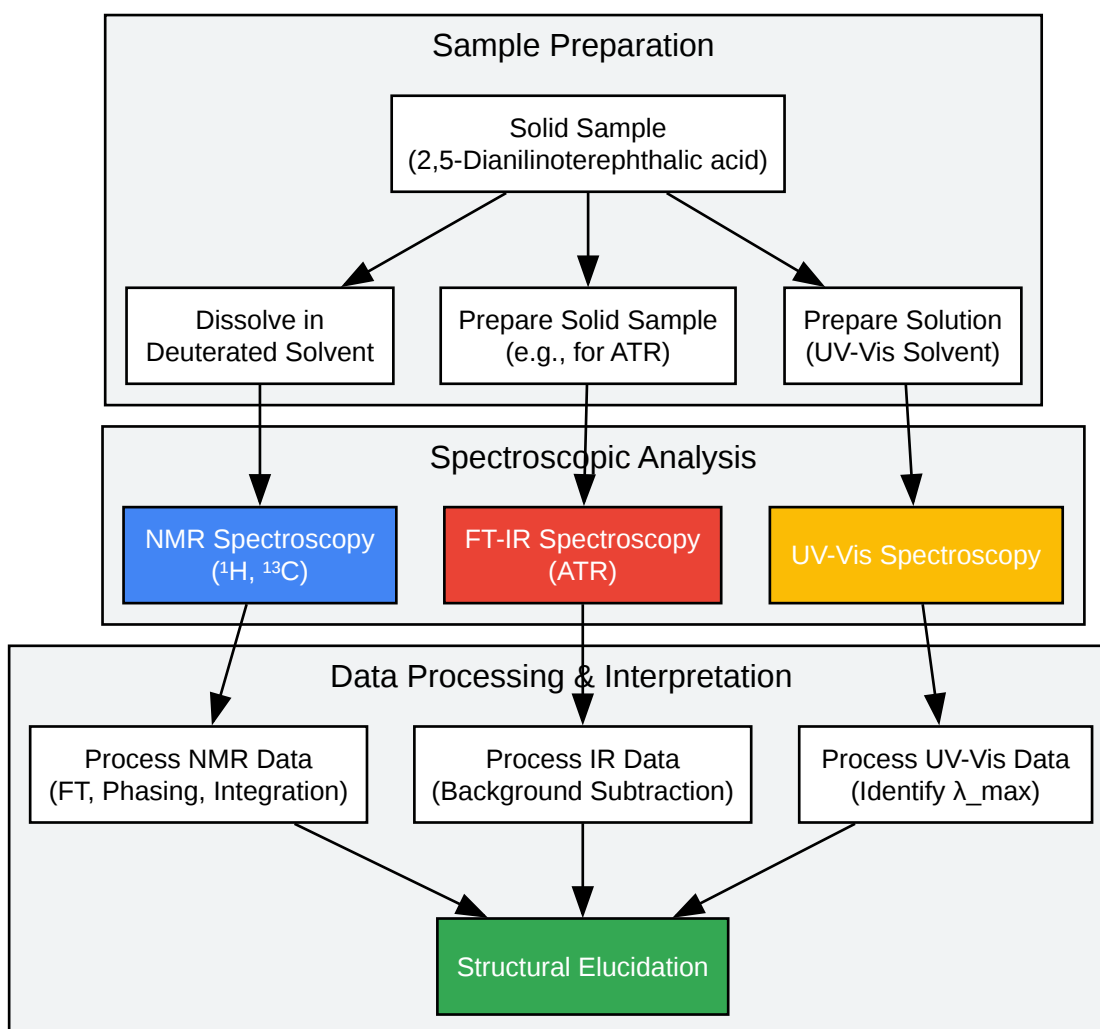
Objective: To investigate the electronic transitions within the molecule.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **2,5-dianilinoterephthalic acid** of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
 - Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).
- Instrumentation:
 - Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Fill a matching quartz cuvette with the sample solution.
 - Scan the sample over a wavelength range of approximately 200-800 nm.
- Data Processing:
 - The spectrophotometer will automatically subtract the blank spectrum from the sample spectrum.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a solid organic compound like **2,5-dianilinoterephthalic acid**.



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Caption: Generalized workflow for spectroscopic characterization.

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